REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:4]=1[NH:5]C(=O)C)[CH3:2].[OH-].[Na+].NC1C=CC=CC=1>C(O)C>[CH2:1]([C:3]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:4]=1[NH2:5])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
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31 g
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Type
|
reactant
|
Smiles
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C(C)C1=C(NC(C)=O)C=CC(=C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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to reflux in a mixture
|
Type
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CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
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Type
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EXTRACTION
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Details
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was extracted with ether (3 times 75 milliliters)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
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FILTRATION
|
Details
|
After filtration, ether
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
2-Ethyl-4-chloroaniline was purified
|
Type
|
CUSTOM
|
Details
|
isolated by a reduced pressure distillation, yield 14.2 grams (58 percent)
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=C(N)C=CC(=C1)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |